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Compound of Interest

Compound Name: uvarovite

Cat. No.: B1174922 Get Quote

A definitive guide to the structural disparities between cubic and non-cubic uvarovite phases,

offering a comprehensive comparison for researchers, scientists, and professionals in drug

development. This guide synthesizes experimental data to elucidate the crystallographic

nuances of these garnet structures.

Uvarovite, a calcium chromium silicate garnet, typically crystallizes in the cubic system,

adhering to the Ia3d space group.[1][2] However, under certain geological conditions, non-

cubic phases of uvarovite can form, exhibiting triclinic, monoclinic, or orthorhombic

symmetries.[1][3][4] These lower-symmetry polymorphs arise primarily from two phenomena:

the partial ordering of chromium (Cr³⁺) and aluminum (Al³⁺) cations on the octahedral

crystallographic sites and the incorporation of hydroxyl (OH) groups into the crystal lattice, a

feature known as hydrogarnet substitution.[2][3] Strain induced by the intergrowth of multiple

cubic phases with slightly different chemical compositions can also lead to optical anisotropy,

giving the appearance of a non-cubic structure.[2]

Comparative Crystallographic Data
The following table summarizes the key structural parameters for representative cubic and non-

cubic uvarovite phases. The data for the non-cubic phases are derived from studies on

uvarovite-grossular solid solutions, where the presence of aluminum is crucial for the cation

ordering that drives the reduction in symmetry.
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Parameter Cubic Uvarovite
Non-Cubic
Uvarovite (Triclinic
Example)

Non-Cubic
Uvarovite
(Orthorhombic
Example)

Crystal System Isometric (Cubic) Triclinic Orthorhombic

Space Group Ia3d I1 Fddd

Lattice Parameters a = 11.99 Å

a = 11.993(2) Å, b =

11.995(2) Å, c =

11.996(2) Å

a = 11.983(1) Å, b =

11.984(1) Å, c =

11.986(1) Å

α = 90.03(1)°, β =

90.02(1)°, γ =

89.99(1)°

α = 90°, β = 90°, γ =

90°

Unit Cell Volume ~1723.7 Å³ ~1726.0 Å³ ~1722.0 Å³

Cause of Symmetry

Reduction
N/A

Cr³⁺/Al³⁺ ordering on

octahedral sites; OH⁻

incorporation

Cr³⁺/Al³⁺ ordering on

octahedral sites; OH⁻

incorporation

Optical Properties Isotropic
Birefringent

(Anisotropic)

Birefringent

(Anisotropic)

Data for non-cubic phases are representative examples from studies on uvarovite-grossular

solid solutions and may vary with the specific chemical composition.[3][4]

Experimental Protocols
The structural characterization of cubic and non-cubic uvarovite phases relies predominantly

on single-crystal and powder X-ray diffraction techniques.

Single-Crystal X-ray Diffraction
This method provides the most detailed structural information for a single, well-formed crystal.

Crystal Selection and Mounting: A small, single crystal of uvarovite (typically < 0.5 mm) is

carefully selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam (e.g., Mo Kα radiation) is directed at the crystal. As the crystal is rotated, a series

of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector). Data

collection is typically performed at room temperature.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters and the intensities of the Bragg reflections. This step involves indexing the

diffraction spots and integrating their intensities.

Structure Solution and Refinement: The processed data are used to solve the crystal

structure, which involves determining the positions of the atoms within the unit cell. The initial

structural model is then refined using a least-squares method, which adjusts the atomic

positions, site occupancies (e.g., the ratio of Cr³⁺ to Al³⁺ on the octahedral sites), and

thermal parameters to achieve the best fit between the calculated and observed diffraction

intensities. For non-cubic phases, the refinement is performed in lower-symmetry space

groups (e.g., I1, I2/a, or Fddd).[4]

Powder X-ray Diffraction and Rietveld Refinement
This technique is used for polycrystalline samples and is particularly useful when single crystals

are not available.

Sample Preparation: A powdered sample of uvarovite is prepared by grinding the material to

a fine, homogeneous powder. The powder is then packed into a sample holder.

Data Collection: The sample is analyzed using a powder diffractometer. The instrument

scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at

each angle. High-resolution data can be obtained using synchrotron radiation.[2]

Rietveld Refinement: The resulting diffraction pattern is analyzed using the Rietveld method.

[5] This is a powerful technique that involves fitting a calculated diffraction pattern to the

experimental data. The calculated pattern is generated from a structural model that includes

parameters such as the space group, lattice parameters, atomic positions, and site

occupancies. The refinement process iteratively adjusts these parameters to minimize the

difference between the calculated and observed patterns. This method can be used to
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identify and quantify the proportions of different crystallographic phases within a sample.[2]

[6]

Structural Relationships and Visualization
The transition from a cubic to a non-cubic uvarovite structure can be conceptualized as a

symmetry-lowering process driven by chemical ordering.

Cubic Uvarovite (Ia3d)
Ideal Garnet Structure
Disordered Cr³⁺/Al³⁺

Partial Long-Range
Cr³⁺/Al³⁺ Ordering

OH⁻ Incorporation
(Hydrogarnet Substitution)

Intergrowth of
Multiple Cubic Phases

Non-Cubic Uvarovite
(e.g., Triclinic, Orthorhombic)

Lower Symmetry

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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